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Compound of Interest

Compound Name: 4-Ethyl-3-iodobenzoic acid

Cat. No.: B182863 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-3-iodobenzoic acid is a versatile halogenated benzoic acid derivative that serves as a

crucial intermediate in medicinal chemistry. Its unique structure, featuring an ethyl group, an

iodine atom, and a carboxylic acid moiety on a benzene ring, provides multiple reactive sites for

synthetic transformations. The presence of the iodine atom makes it an excellent substrate for

various metal-catalyzed cross-coupling reactions, enabling the construction of complex

molecular scaffolds.[1][2] The carboxylic acid group can be readily functionalized, allowing for

conjugation to other molecules or modification into various functional groups.[1][3] These

characteristics make 4-Ethyl-3-iodobenzoic acid a valuable building block in the synthesis of

novel therapeutic agents and chemical probes.

Key Applications in Drug Discovery
The structural features of 4-Ethyl-3-iodobenzoic acid make it a valuable precursor in the

development of various therapeutic agents.

1. Anticancer Agents

A significant application of 4-Ethyl-3-iodobenzoic acid is in the synthesis of novel anticancer

agents. It has been utilized as a key building block for creating tetrahydroacridine derivatives,

which have demonstrated potent cytotoxic activity against human lung adenocarcinoma (A549)
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and colorectal adenocarcinoma (HT-29) cell lines.[1] These synthesized compounds have been

shown to induce G0/G1 cell cycle arrest and promote apoptosis in cancer cells, highlighting the

importance of this intermediate in oncology drug discovery.[1]

2. Anti-inflammatory and Analgesic Drugs

Iodobenzoic acid derivatives are frequently employed in the synthesis of anti-inflammatory and

analgesic drugs.[4] The specific structure of 4-Ethyl-3-iodobenzoic acid allows for targeted

modifications to fine-tune the biological activity and pharmacokinetic profiles of potential drug

candidates in this therapeutic area.[2]

3. General Organic Synthesis

The iodine substituent makes 4-Ethyl-3-iodobenzoic acid an excellent precursor for a wide

range of organic transformations beyond specific therapeutic targets. It is widely used in

substitution reactions to introduce various functional groups and participates in numerous

coupling reactions to form complex biaryl compounds, which are common motifs in

pharmaceutical agents.[1]

Data Presentation
Table 1: Physicochemical Properties of 4-Ethyl-3-iodobenzoic Acid

Property Value

CAS Number 103441-03-8

Molecular Formula C₉H₉IO₂

Molecular Weight 276.07 g/mol

Appearance Not specified (typically off-white solid)

Purity ≥ 95%

Data sourced from BenchChem.[1]

Table 2: Biological Activity of a Tetrahydroacridine Derivative Synthesized from 4-Ethyl-3-
iodobenzoic Acid
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Compound Target Cell Line Activity
Mechanism of
Action

Tetrahydroacridine

Derivative

A549 (Lung

Adenocarcinoma)
Potent Cytotoxicity

G0/G1 Cell Cycle

Arrest, Apoptosis

Induction

Tetrahydroacridine

Derivative

HT-29 (Colorectal

Adenocarcinoma)
Potent Cytotoxicity

G0/G1 Cell Cycle

Arrest, Apoptosis

Induction

This table summarizes the reported biological activities.[1] Specific quantitative data like IC₅₀

values would be determined from detailed experimental studies.

Experimental Protocols
Protocol 1: Synthesis of 4-Ethyl-3-iodobenzoic Acid

This protocol describes the iodination of 3-ethylbenzoic acid.

Materials:

3-Ethylbenzoic acid

Iodine monochloride (ICl)

Acetic acid

Ethanol/water mixture

Silica gel for column chromatography

Hexane/ethyl acetate solvent system

Procedure:

Dissolve 3-ethylbenzoic acid in acetic acid in a round-bottom flask.
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Slowly add iodine monochloride (ICl) to the solution while maintaining the temperature

between 40–60°C.

Stir the reaction mixture at this temperature and monitor the reaction progress using Thin

Layer Chromatography (TLC).

Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

Filter the crude product and wash it with water.

Purify the crude product by recrystallization from an ethanol/water mixture or by column

chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-Ethyl-3-
iodobenzoic acid.[1]

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for coupling 4-Ethyl-3-iodobenzoic acid with a

boronic acid derivative.

Materials:

4-Ethyl-3-iodobenzoic acid

Aryl boronic acid

Palladium catalyst (e.g., Pd(PPh₃)₄)

Base (e.g., K₂CO₃, Cs₂CO₃)

Solvent (e.g., Dioxane/water, Toluene, DMF)

Procedure:

In a reaction vessel, combine 4-Ethyl-3-iodobenzoic acid (1.0 eq), the aryl boronic acid

(1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

Add the solvent system to the mixture.
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Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the

starting material is consumed (monitor by TLC or LC-MS).

After cooling to room temperature, dilute the mixture with water and extract with an organic

solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography to obtain the desired biaryl compound.

[1]

Protocol 3: Activation of Carboxylic Acid to NHS Ester

This protocol describes the conversion of the carboxylic acid group to an N-hydroxysuccinimide

(NHS) ester for subsequent conjugation.

Materials:

4-Ethyl-3-iodobenzoic acid

N-Hydroxysuccinimide (NHS)

Dicyclohexylcarbodiimide (DCC) or other coupling agent

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

Procedure:

Dissolve 4-Ethyl-3-iodobenzoic acid (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in the

anhydrous solvent in a flask under an inert atmosphere.

Cool the solution to 0°C in an ice bath.

Add the coupling agent, such as DCC (1.1 eq), to the solution.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.

A white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate.

Evaporate the solvent from the filtrate under reduced pressure to yield the crude NHS ester.

The crude product can be used directly for conjugation or purified further by recrystallization

or chromatography.[1]
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Caption: Synthetic route to a potential anticancer agent.
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Experimental Workflow: Suzuki-Miyaura Coupling
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Caption: General workflow for Suzuki-Miyaura cross-coupling.
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Caption: Mechanism of action for derived anticancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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